Biuret-13C2
Overview
Description
Biuret-13C2, also known as Imidodicarbonic-13C2 diamide, is a stable isotope-labeled compound with the molecular formula H2N(13CO)NH(13CO)NH2. It is a derivative of biuret, where two carbon atoms are replaced with the isotope carbon-13. This compound is primarily used in scientific research for tracing and studying biochemical pathways due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biuret-13C2 can be synthesized through the condensation of two molecules of urea-13C, which involves heating urea-13C at approximately 150°C. The reaction proceeds as follows:
2H2N(13CO)NH2→H2N(13CO)NH(13CO)NH2+NH3
This reaction results in the formation of this compound and ammonia as a by-product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled heating of urea-13C under specific conditions to ensure the efficient formation of this compound. The reaction is typically carried out in a reactor with precise temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Biuret-13C2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyanuric acid and other nitrogen-containing compounds.
Reduction: Reduction reactions can convert this compound back to urea-13C.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Cyanuric acid and other nitrogenous compounds.
Reduction: Urea-13C.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Biuret-13C2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Biuret-13C2 involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within a system. This helps in understanding the molecular targets and pathways involved in various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Biuret: The non-labeled version of Biuret-13C2.
Urea-13C: A precursor to this compound.
Cyanuric acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it an invaluable tool in research. The presence of carbon-13 allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.
Properties
IUPAC Name |
aminocarbonyl(13C)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7)/i1+1,2+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJMTUPIZMNBFR-ZDOIIHCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(N)N[13C](=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745669 | |
Record name | (~13~C_2_)-2-Imidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.066 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287389-41-7 | |
Record name | (~13~C_2_)-2-Imidodicarbonic diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287389-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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